molecular formula C20H18N4OS2 B2380769 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide CAS No. 1351633-51-6

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide

Cat. No. B2380769
CAS RN: 1351633-51-6
M. Wt: 394.51
InChI Key: ZLBZEJCJLBWCQR-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide” is a chemical compound that has been studied for its potential applications in various fields .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones have been synthesized and evaluated for their in vitro antiproliferative activities . Another study reported the synthesis of a novel hydrazone-based fluorescent probe (E)-3-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4H-chromen-4-one (BTC) through a rational design .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various spectroscopic techniques such as 1H-NMR, 13C-NMR, IR spectra, and MS (HREI) analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve the cyclocondensation of 2-acetyl benzimidiazoles and 2-bromo-1-(1-alkyl-1H-benzo[d]imidazol-2-yl)-1-ethanone with thiourea .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques. For instance, a novel hydrazone-based fluorescent probe (BTC) was able to detect Ga3+ and PPi ions through the absorption and emission off-on-off response with high specificity .

Scientific Research Applications

Antitumor Activity

Benzothiazole derivatives, including those structurally related to the compound of interest, have been extensively studied for their antitumor properties. For example, synthesis and evaluation of new benzothiazole derivatives bearing heterocyclic rings have demonstrated considerable anticancer activity against various cancer cell lines, highlighting the potential of benzothiazole-based compounds in oncology (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015). Similarly, another study synthesized thiazolidinones containing the benzothiazole moiety, which exhibited anticancer activity, further emphasizing the significance of this scaffold in the development of new anticancer agents (D. Havrylyuk, L. Mosula, B. Zimenkovsky, O. Vasylenko, A. Gzella, R. Lesyk, 2010).

Antimicrobial and Antimalarial Activities

Compounds with benzothiazole structures have also been explored for their antimicrobial and antimalarial properties. For instance, research into the reactivity of benzothiazole derivatives has led to compounds displaying significant antimicrobial activity, as well as promising in vitro antimalarial activity, demonstrating the versatility of benzothiazole derivatives in addressing a range of infectious diseases (Asmaa M. Fahim, Eman H. I. Ismael, 2019; Asmaa M. Fahim, Eman H. I. Ismael, 2021).

Insecticidal Properties

Beyond medical applications, benzothiazole derivatives have been assessed for their insecticidal efficacy. A study on new heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, highlights the potential of these compounds in agricultural pest management, suggesting a wide range of applications for benzothiazole-related structures (A. Fadda, M. Salam, E. Tawfik, E. Anwar, H. Etman, 2017).

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. Analysis of theoretical toxicity risks have shown medium tumorigenic and irritant risks related to some compounds in contrast to doxorubicin, the positive control .

Future Directions

The future directions for the study of similar compounds could involve further investigation of their biological activities and potential applications. For instance, some compounds could be considered as new insecticidal/acaricidal leading structures for further investigation .

properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS2/c1-13-21-17(12-26-13)14-6-5-7-15(10-14)22-19(25)11-24(2)20-23-16-8-3-4-9-18(16)27-20/h3-10,12H,11H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBZEJCJLBWCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CN(C)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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